[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

GSK-3β Allosteric Inhibition Kinase Selectivity

The compound [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine, commonly referenced in research as VP0.7 or VP 0.7, is a synthetic quinoline-hydrazine derivative that acts as a selective, ATP-noncompetitive (allosteric) inhibitor of glycogen synthase kinase 3β (GSK-3β). Its core structure combines a 2-methylquinoline with an electron-withdrawing 7-trifluoromethyl group and a reactive 4-hydrazinyl moiety, which collectively confer distinct physicochemical properties and a unique allosteric binding mode relative to classic ATP-competitive GSK-3β inhibitors.

Molecular Formula C11H10F3N3
Molecular Weight 241.21 g/mol
Cat. No. B13756121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine
Molecular FormulaC11H10F3N3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN
InChIInChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17)
InChIKeyGJQSZMGVZJSGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine (VP0.7) as a Differentiated Allosteric GSK-3β Inhibitor Scaffold


The compound [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine, commonly referenced in research as VP0.7 or VP 0.7, is a synthetic quinoline-hydrazine derivative that acts as a selective, ATP-noncompetitive (allosteric) inhibitor of glycogen synthase kinase 3β (GSK-3β) . Its core structure combines a 2-methylquinoline with an electron-withdrawing 7-trifluoromethyl group and a reactive 4-hydrazinyl moiety, which collectively confer distinct physicochemical properties and a unique allosteric binding mode relative to classic ATP-competitive GSK-3β inhibitors .

Why Generic 4-Hydrazinoquinoline Substitution Fails for [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine (VP0.7)


Simple substitution with other 4-hydrazinoquinoline analogs is not feasible because the biological activity of VP0.7 is exquisitely dependent on the synergistic contributions of its 2-methyl and 7-trifluoromethyl substituents . Removal of the 7-CF3 group in matched molecular pair analyses dramatically reduces GSK-3β inhibitory potency and ablates allosteric binding character, while methylation at the 2-position is essential for maintaining the planar conformation required for interaction with the allosteric cavity . Consequently, generic alternatives lacking this precise substitution pattern fail to reproduce the allosteric, non-ATP-competitive mechanism that defines VP0.7's pharmacological profile .

Quantitative Differentiation Evidence for [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine (VP0.7) versus Comparators


Non-ATP-Competitive GSK-3β Inhibition Mode vs. ATP-Competitive Inhibitors

VP0.7 was identified as an ATP-noncompetitive GSK-3 inhibitor via fpocket algorithm analysis of druggable allosteric sites, contrasting with ATP-competitive inhibitors such as SB-216763 or CHIR-99021 . While specific IC50 values against GSK-3β were not disclosed in the primary allosteric mapping study, the molecule demonstrated a substrate-competitive (allosteric) mechanism that leaves the ATP-binding pocket unoccupied, a profile not achievable by conventional ATP-mimetic quinolines . In a subsequent structure-activity relationship (SAR) study, VP0.7 (referred to as GSK3-IN-3) exhibited an in vitro IC50 of 3.01 μM against GSK-3, serving as a lead allosteric scaffold for further optimization .

GSK-3β Allosteric Inhibition Kinase Selectivity Drug Safety

Cytotoxic Activity in Cancer Cell Lines Benchmarking Against Other Quinoline Derivatives

VP0.7 displayed promising cytotoxic activity against multiple cancer cell lines when profiled as a derived GSK-3β inhibitor in a 2025 Organic Chemistry Frontiers study . Although exact IC50 values were not fully detailed, VP0.7 was directly compared to andrographolide (a known substrate-competitive GSK-3β inhibitor) as a positive control, demonstrating that the 2-methyl-7-trifluoromethyl substitution on the quinoline core confers superior anticancer potential compared to non-fluorinated 4-hydrazinoquinoline controls . The unique electronic effect of the 7-CF3 group enhances metabolic stability and membrane permeability, contributing to improved cellular activity .

Anticancer Activity Cytotoxicity GSK-3β Inhibitor

Neuroprotective Effects in Parkinson's Disease Model vs. Other GSK-3 Inhibitors

VP0.7 (5 μM and 10 μM) demonstrated significant neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells, a standard in vitro model of Parkinson's disease . While comparable to other allosteric GSK-3β inhibitors such as tideglusib and VP2.51 in EAE (multiple sclerosis) models, VP0.7's neuroprotective profile in the 6-OHDA model has been independently validated, and its allosteric binding mechanism avoids the β-catenin pathway overactivation associated with ATP-competitive inhibitors that can lead to oncogenic risks . The compound also induced mitophagy at 1.56–25 μM in U2OS-iMLS-Parkin cells, a pathway relevant to neurodegenerative disease clearance mechanisms .

Neuroprotection Parkinson's Disease 6-OHDA Assay

Optimal Research & Procurement Applications for [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine (VP0.7)


Chemical Probe for Allosteric GSK-3β Modulation in Kinase Selectivity Profiling

VP0.7 is ideally suited as a tool compound to interrogate allosteric GSK-3β functions without confounding ATP-site competition, enabling researchers to dissect substrate-selective kinase signaling pathways. Its non-ATP-competitive binding mode, confirmed by fpocket analysis and substrate-competitive kinetics , allows for exclusive pharmacological evaluation of the allosteric cavity in cellular and biochemical assays.

Lead Scaffold for Anticancer Medicinal Chemistry with Enhanced Metabolic Stability

The 7-trifluoromethyl-2-methyl-4-hydrazinoquinoline core of VP0.7 provides a privileged starting point for structure-activity relationship (SAR) campaigns aimed at developing novel anticancer agents. Documented cytotoxic activity in multiple cancer cell lines , combined with the metabolic stability conferred by the 7-CF3 group, makes this scaffold superior to non-fluorinated quinoline analogs for hit-to-lead optimization .

In Vitro Neuroprotection and Mitophagy Studies in Neurodegenerative Disease Models

With validated neuroprotective activity in SH-SY5Y/6-OHDA Parkinson's disease models at 5–10 μM and mitophagy-inducing capacity in Parkin-expressing U2OS cells at 1.56–25 μM , VP0.7 is a key reagent for autophagy and mitochondrial quality control research. Its allosteric mechanism minimizes β-catenin-driven oncogenic signaling, offering a safer alternative to ATP-competitive GSK-3 inhibitors for chronic neurodegenerative disease modeling .

Quote Request

Request a Quote for [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.